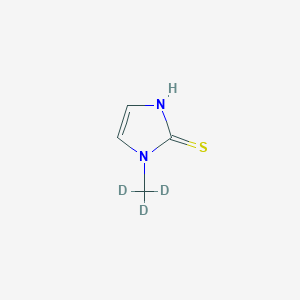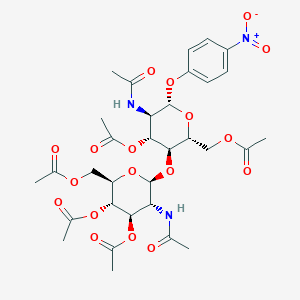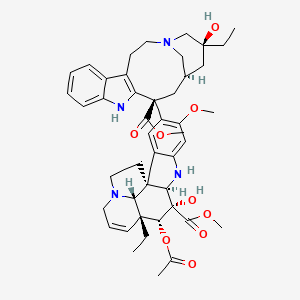
Methimazole-d3
Vue d'ensemble
Description
Le méthimazole-d3 est une version deutérée du méthimazole, un médicament antithyroïdien utilisé principalement pour traiter l'hyperthyroïdie chez l'homme et l'animal . Le méthimazole lui-même est un agent antithyroïdien thionamide qui inhibe la synthèse des hormones thyroïdiennes en interférant avec la peroxydase thyroïdienne . La version deutérée, le méthimazole-d3, est souvent utilisée dans la recherche scientifique pour étudier la pharmacocinétique et les voies métaboliques du méthimazole.
Mécanisme D'action
Target of Action
Methimazole-d3, a deuterium labeled Methimazole , primarily targets thyroid peroxidase (TPO) . TPO is an enzyme that plays a crucial role in the synthesis of thyroid hormones . By inhibiting the actions of TPO, this compound leads to a reduction in thyroid hormone synthesis .
Mode of Action
This compound’s primary mechanism of action is interference in an early step in thyroid hormone synthesis involving TPO . The exact method through which this compound inhibits this step is unclear . TPO, along with hydrogen peroxide, normally catalyzes the conversion of iodide to iodine . This compound inhibits the synthesis of thyroid hormones by blocking the oxidation of iodine in the thyroid gland .
Biochemical Pathways
This compound affects the thyroid hormone synthesis pathway. It inhibits the actions of TPO, leading to a reduction in thyroid hormone synthesis . This results in the amelioration of hyperthyroidism . The pathway analyses further revealed that monoamine oxidase (MAO) inhibition, reactive oxygen species (ROS) production, mitochondria dysfunction, and DNA disruption might contribute to this compound-induced hepatotoxicity .
Pharmacokinetics
This compound is readily and rapidly absorbed from the GI tract following oral administration . The absorption is almost complete . It is concentrated in the thyroid gland . This compound is metabolized in the liver and excreted in the urine . The onset of action is between 12 to 18 hours , and the time to peak serum concentration is between 1 to 2 hours . The duration of action is between 36 to 72 hours , and the half-life of elimination is between 4 to 6 hours .
Result of Action
The primary result of this compound’s action is the reduction in thyroid hormone synthesis, leading to the amelioration of hyperthyroidism . This is achieved by inhibiting the actions of TPO .
Analyse Biochimique
Biochemical Properties
Methimazole-d3, like Methimazole, inhibits the actions of thyroid peroxidase, leading to a reduction in thyroid hormone synthesis . This interaction with thyroid peroxidase, an enzyme, disrupts the normal biochemical reactions involved in the production of thyroid hormones .
Cellular Effects
In the context of cellular effects, this compound is expected to have similar effects as Methimazole. Methimazole’s primary effect is to inhibit thyroid hormone synthesis by interfering with thyroid peroxidase-mediated iodination of tyrosine residues in thyroglobulin . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with thyroid peroxidase. Methimazole’s primary mechanism of action is interference in an early step in thyroid hormone synthesis involving thyroid peroxidase . The exact method through which Methimazole inhibits this step is unclear .
Temporal Effects in Laboratory Settings
For instance, a study found that long-term low dose Methimazole treatment may be a lifelong effective and safe therapeutic modality in patients with Graves’ hyperthyroidism for prevention of relapse .
Dosage Effects in Animal Models
Methimazole is commonly used for the pharmacologic management of feline hyperthyroidism . The dosage is adjusted based on the recheck by 1.0–2.5 mg increments as needed, with the intention of maintaining circulating T4 concentrations .
Metabolic Pathways
This compound, like Methimazole, is rapidly and extensively metabolized by the liver, mainly via the CYP450 and FMO enzyme systems . Several metabolites have been identified, though the specific enzyme isoforms responsible for this metabolism are not clearly defined .
Transport and Distribution
The apparent volume of distribution of Methimazole has been reported as roughly 20 L . Following oral administration, Methimazole is highly concentrated in the thyroid gland - intrathyroidal Methimazole levels are approximately 2 to 5 times higher than peak plasma levels, and remain high for 20 hours after ingestion .
Subcellular Localization
The subcellular localization of this compound is not explicitly stated in the available literature. Given that Methimazole is highly concentrated in the thyroid gland following administration , it can be inferred that this compound may also localize within the thyroid gland cells
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le méthimazole peut être synthétisé en faisant réagir le N-méthylimidazole avec du N-butyllithium et du soufre en poudre dans un solvant organique . Les conditions de réaction sont douces et le processus est simple, ce qui le rend adapté à la production industrielle. La méthode de préparation implique:
- Faire réagir le N-méthylimidazole avec du N-butyllithium.
- Ajouter du soufre en poudre au mélange réactionnel.
- Réaliser la réaction dans un solvant organique pour obtenir du méthimazole.
Méthodes de production industrielle
La production industrielle du méthimazole suit des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour améliorer le rendement et l'efficacité. Les conditions de réaction sont contrôlées pour garantir la pureté et la qualité du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Le méthimazole subit diverses réactions chimiques, notamment:
Oxydation: Le méthimazole peut être oxydé pour former des disulfures.
Réduction: Il peut être réduit pour former des thiols.
Substitution: Le méthimazole peut subir des réactions de substitution, en particulier avec les halogènes.
Réactifs et conditions courants
Oxydation: Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'iode.
Réduction: Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.
Substitution: Les réactions d'halogénation utilisent souvent des réactifs comme le chlore ou le brome dans des conditions contrôlées.
Principaux produits formés
Oxydation: Disulfures.
Réduction: Thiols.
Substitution: Dérivés halogénés du méthimazole.
Applications de la recherche scientifique
Le méthimazole-d3 est largement utilisé dans la recherche scientifique pour diverses applications:
Chimie: Utilisé comme traceur dans les études impliquant la synthèse et la dégradation du méthimazole.
Biologie: Aide à comprendre les voies métaboliques et les effets biologiques du méthimazole.
Médecine: Utilisé dans les études pharmacocinétiques pour déterminer l'absorption, la distribution, le métabolisme et l'excrétion du méthimazole.
Industrie: Employé dans le développement de nouveaux médicaments antithyroïdiens et dans les processus de contrôle de la qualité
Mécanisme d'action
Le méthimazole-d3 exerce ses effets en inhibant la peroxydase thyroïdienne, une enzyme impliquée dans la synthèse des hormones thyroïdiennes . Cette inhibition empêche l'oxydation de l'iodure en iode, une étape cruciale dans la production de la thyroxine (T4) et de la triiodothyronine (T3). En bloquant cette étape, le méthimazole réduit les niveaux d'hormones thyroïdiennes circulantes, soulageant ainsi l'hyperthyroïdie .
Applications De Recherche Scientifique
Methimazole-d3 is widely used in scientific research for various applications:
Chemistry: Used as a tracer in studies involving the synthesis and degradation of methimazole.
Biology: Helps in understanding the metabolic pathways and biological effects of methimazole.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of methimazole.
Industry: Employed in the development of new antithyroid drugs and in quality control processes
Comparaison Avec Des Composés Similaires
Composés similaires
Propylthiouracile: Un autre médicament antithyroïdien qui inhibe la synthèse des hormones thyroïdiennes mais bloque également la conversion de T4 en T3.
Carbimazole: Un promédicament qui est converti en méthimazole dans l'organisme et a des effets antithyroïdiens similaires
Unicité du méthimazole-d3
Le méthimazole-d3 est unique en raison de son marquage au deutérium, ce qui le rend particulièrement utile dans les milieux de recherche. Les atomes de deutérium remplacent les atomes d'hydrogène, permettant un suivi et une analyse plus précis dans les études pharmacocinétiques et métaboliques. Ce marquage fournit des informations sur le comportement du médicament dans l'organisme qui ne sont pas possibles avec le méthimazole non marqué .
Propriétés
IUPAC Name |
3-(trideuteriomethyl)-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S/c1-6-3-2-5-4(6)7/h2-3H,1H3,(H,5,7)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRYVIKBURPHAH-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CNC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=CNC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160932-07-9 | |
| Record name | 3-(trideuteriomethyl)-1H-imidazole-2-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3Ar,4R,6S,6aS)-4-(6-amino-2-iodopurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide](/img/structure/B1140397.png)

![[(3S,6S,9R,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-6-hydroxy-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1140399.png)


![[2-(trimethylsilylmethyl)phenyl]methyl acetate](/img/structure/B1140404.png)


![9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime](/img/structure/B1140411.png)
![[(3S,4R,5S,6R,8S,9R,10S,13R,14S,15S,17R)-17-[(2R)-5-[(2R,3R,4R,5S)-4-[(2S,3R,4S,5R)-4,5-dihydroxy-3-methoxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-methylheptan-2-yl]-3,4,6,8-tetrahydroxy-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-15-yl] acetate](/img/structure/B1140413.png)

